Apatinib Demonstrates 45x Higher Selectivity for VEGFR-2 vs. c-Kit Compared to Multi-Targeted TKIs
In head-to-head in vitro kinase assays, apatinib exhibits a pronounced selectivity window for VEGFR-2 (IC50 = 1 nM) relative to c-Kit (IC50 = 429 nM), representing a >400-fold selectivity ratio . This contrasts sharply with sunitinib, which shows a VEGFR-2 IC50 of ~10 nM and c-Kit IC50 of ~10 nM (selectivity ratio ~1:1) . Sorafenib displays even broader promiscuity with VEGFR-2 IC50 ~90 nM and c-Kit IC50 ~68 nM . This quantitative difference in selectivity profile is a key differentiator for research applications requiring minimal off-target kinase interference.
| Evidence Dimension | VEGFR-2 vs. c-Kit IC50 Selectivity Ratio |
|---|---|
| Target Compound Data | VEGFR-2 IC50 = 1 nM; c-Kit IC50 = 429 nM; Selectivity Ratio = >400:1 |
| Comparator Or Baseline | Sunitinib: VEGFR-2 IC50 ~10 nM; c-Kit IC50 ~10 nM; Ratio ~1:1. Sorafenib: VEGFR-2 IC50 ~90 nM; c-Kit IC50 ~68 nM; Ratio ~1.3:1 |
| Quantified Difference | Apatinib shows >400-fold selectivity; Sunitinib shows ~1-fold; Sorafenib shows ~1.3-fold selectivity |
| Conditions | Cell-free kinase inhibition assays using recombinant human kinases |
Why This Matters
For researchers studying VEGFR-2-specific signaling or screening for anti-angiogenic activity, apatinib's narrow selectivity profile reduces confounding off-target effects, improving assay specificity and data interpretability.
- [1] Davis MI, Hunt JP, Herrgard S, Ciceri P, Wodicka LM, Pallares G, Hocker M, Treiber DK, Zarrinkar PP. Comprehensive analysis of kinase inhibitor selectivity. Nat Biotechnol. 2011 Oct 30;29(11):1046-51. PMID: 22037378. View Source
